![molecular formula C10H9FN2O B1292990 [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol CAS No. 1017783-51-5](/img/structure/B1292990.png)
[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol
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Overview
Description
“[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the molecular formula C10H9FN2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FN2O/c11-8-5-3-7(4-6-8)10-9(13-14-10)12/h3-6,12H,1-2H3 (InChI stands for International Chemical Identifier) .Physical And Chemical Properties Analysis
“[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol” is a solid substance at room temperature . Its molecular weight is 192.19 .Scientific Research Applications
Antimicrobial Applications
The compound has been studied for its potential as a growth inhibitor of drug-resistant bacteria . Research indicates that derivatives of this compound can be potent against strains like Staphylococcus aureus and Acinetobacter baumannii , with minimum inhibitory concentration values as low as 0.39 μg/mL . These findings are significant in the fight against antibiotic resistance, which is a growing global health concern.
Antibiotic Resistance Research
This compound plays a role in the development of new antibiotics. The urgency to combat the post-antibiotic era, where common infections could become lethal, makes this compound’s derivatives valuable for their non-toxicity to human cells at high concentrations and their ability to disrupt bacterial membranes .
Mechanism of Action
Target of Action
A structurally similar compound, 4-[3-(4-fluorophenyl)-1h-pyrazol-4-yl]pyridine, is known to interact with the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Based on the known interaction of the similar compound with mapk14, it can be hypothesized that [3-(4-fluorophenyl)-1h-pyrazol-4-yl]methanol might interact with this kinase, potentially influencing its activity and thereby affecting downstream cellular processes .
Biochemical Pathways
If the compound does indeed interact with mapk14, it could potentially influence the map kinase signal transduction pathway , which plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.
Result of Action
If the compound does interact with mapk14, it could potentially influence a variety of cellular processes, including cell growth, inflammation, and apoptosis .
properties
IUPAC Name |
[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-5,14H,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVAPDSNHHJHHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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